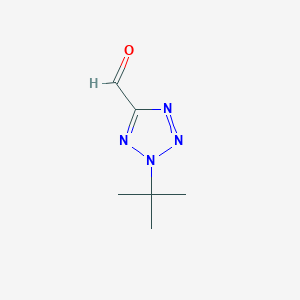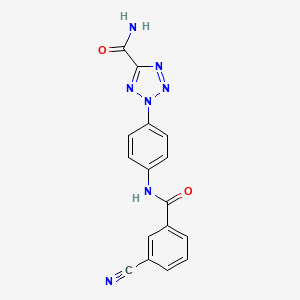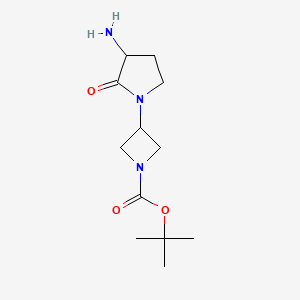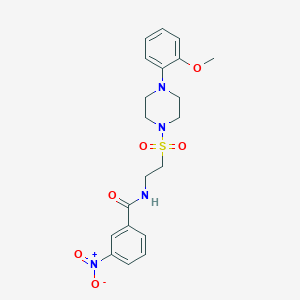![molecular formula C20H17N3O4 B2492242 2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448035-16-2](/img/structure/B2492242.png)
2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzoxazole and benzamide derivatives typically involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. For instance, a study demonstrated the synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides through a series of condensation reactions involving intermediates like 2-cyano acetamide and 1,4-dithiane-2,5-diol, followed by hydrolysis and further reactions to achieve the target molecules (Talupur, Satheesh, & Chandrasekhar, 2021).
Molecular Structure Analysis
The molecular structure of benzoxazole and benzamide derivatives is characterized by their planar arrangements, which influence their chemical reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate these structures, revealing details such as bond lengths, angles, and stereochemistry essential for understanding their chemical behavior and potential applications (Rodier, Céolin, Dugué, & Lepage, 1993).
Chemical Reactions and Properties
Benzoxazole and benzamide derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic attacks, depending on the functional groups present. For example, benzo[d]isoxazoles have been used as nucleophiles in gold-catalyzed cycloaddition reactions to generate polysubstituted oxazines and oxazepines, showcasing the versatility of these compounds in synthetic chemistry (Xu, Zhao, Li, & Liu, 2018).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, are influenced by their molecular structures. These properties are critical for determining their application in various fields, including pharmaceuticals and materials science. For instance, the crystalline structures of antipyrine derivatives have been studied for their intermolecular interactions, revealing insights into their stability and potential for drug design (Saeed et al., 2020).
Scientific Research Applications
Polymer Science Applications
Aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units in the main chain and 5-(4-acetoxybenzamido) groups in the side chain have been synthesized, characterized, and compared with related polyamides and polyoxadiazole-amides. These polymers exhibit good thermal stability, solubility in certain solvents, and can be cast into thin, flexible films with significant mechanical properties and potential for blue fluorescence, indicating use in advanced materials and electronic applications Sava et al., 2003.
Antimicrobial and Antimalarial Activity
Research on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives has shown good activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential use in developing new antimicrobial agents Anuse et al., 2019. Additionally, N-(phenylsulfonyl)acetamide derivatives have been examined for their in vitro antimalarial activity, characterized by ADMET properties and IC50 values, suggesting their use in antimalarial drug development Fahim & Ismael, 2021.
Theoretical Investigations
Theoretical studies and molecular docking have been utilized to investigate the reactivity and potential drug utility of various acetamide derivatives. These studies can help in understanding the molecular basis of drug interactions and designing new therapeutic agents Fahim & Ismael, 2021.
Future Directions
properties
IUPAC Name |
2-[4-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c21-20(25)15-8-2-3-9-17(15)26-12-6-5-11-22-19(24)13-16-14-7-1-4-10-18(14)27-23-16/h1-4,7-10H,11-13H2,(H2,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXALDJETTVBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC#CCOC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)

![7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2492166.png)

![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)
![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)







![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)